Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-
Description
The compound "Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-" is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3. The sulfonamide group (-SO₂NH₂) is linked to a phenyl ring bearing an additional aminosulfonyl (-SO₂NH₂) group at the para position (N-[4-(aminosulfonyl)phenyl]).
Properties
IUPAC Name |
2,5-dichloro-N-(4-sulfamoylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4S2/c13-8-1-6-11(14)12(7-8)22(19,20)16-9-2-4-10(5-3-9)21(15,17)18/h1-7,16H,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAMXFKJLNIVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368790 | |
| Record name | Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88522-21-8 | |
| Record name | Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Sulfonamide Formation
A modified approach combines chlorosulfonation and amination in a single reactor. 1,3-Dichlorobenzene is treated with chlorosulfonic acid and subsequently exposed to ammonium hydroxide without isolating intermediates. While this reduces purification steps, yields drop to 55–60% due to competing hydrolysis.
Chemical Reactions Analysis
Sulfonylation Reaction
The primary route involves reacting 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenyl sulfonamide in the presence of a base (e.g., pyridine or triethylamine):
Conditions :
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Solvents: Dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C.
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Role of substituents: The electron-withdrawing chlorine groups enhance the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack by the amine .
Functionalization of the Aminosulfonyl Group
The aminosulfonyl (-SONH) group can undergo further reactions, such as:
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Ureation : Reaction with isocyanates to form urea derivatives (e.g., in the synthesis of antihypertensive agents) .
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Thiazole Ring Formation : Condensation with thiazole precursors to generate bioactive heterocycles (e.g., antidiabetic agents) .
Interaction with Proteins
The compound’s sulfonamide group coordinates with metal ions (e.g., Zn in carbonic anhydrase) via the sulfonamide oxygen and nitrogen. Theoretical docking studies suggest interactions with residues like Glu614 and Ala320 in calcium channels, influencing vascular resistance .
Carbonic Anhydrase Inhibition
The compound’s sulfonamide moiety binds to the Zn active site of carbonic anhydrase isoforms (e.g., hCA II), with inhibitory constants (K) in the nanomolar range. Substituents like chlorine enhance hydrophobic interactions with the enzyme’s active site .
Cardiovascular Effects
In isolated rat heart models, derivatives of this compound reduce coronary resistance (by ~30%) and perfusion pressure (by ~25%) via calcium channel inhibition. Thermodynamic parameters (e.g., binding energy: −6.2 kcal/mol) support strong interactions with L-type calcium channels .
Comparative Analysis of Derivatives
Key Research Findings
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Synthetic Optimization : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves yields in sulfonamide bond formation .
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Structure-Activity Relationship : The 2,5-dichloro configuration maximizes steric complementarity with enzyme active sites, while bulkier substituents at the 4-position reduce efficacy .
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Thermodynamic Profiling : Molecular docking reveals favorable van der Waals and hydrogen-bonding interactions (ΔG = −6.2 kcal/mol) with calcium channels, correlating with in vitro vasodilation .
Scientific Research Applications
Pharmacological Applications
Benzenesulfonamides are widely recognized for their pharmacological properties, especially as antibacterial agents. The specific compound N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- has been studied for its potential in inhibiting specific enzymes and pathways.
- Ubiquitin Ligase Inhibition : This compound has been identified as a potential inhibitor of ubiquitin ligases, which play a crucial role in protein degradation pathways. Inhibiting these ligases can have therapeutic implications in cancer treatment by preventing the degradation of tumor suppressor proteins .
- Cyclooxygenase Inhibition : Research has shown that derivatives of sulfonamides can block cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This suggests that N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- may have anti-inflammatory properties .
Analytical Chemistry Applications
The compound is also utilized in analytical chemistry for its unique properties that allow for effective separation and analysis.
- High-Performance Liquid Chromatography (HPLC) : N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- can be analyzed using reverse-phase HPLC methods. This technique involves a mobile phase containing acetonitrile and water, which facilitates the separation of the compound from impurities. The scalability of this method makes it suitable for preparative separations in pharmaceutical applications .
Organic Synthesis Applications
In organic chemistry, benzenesulfonamides are valuable intermediates due to their reactivity.
- Nucleophilic Substitution Reactions : The chlorine atoms in N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- can participate in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles to synthesize new compounds, expanding the utility of this sulfonamide in synthetic organic chemistry.
Table 1: Summary of Applications
Case Study: Ubiquitin Ligase Inhibition
A study focused on the development of benzenesulfonamide derivatives aimed at inhibiting ubiquitin ligases demonstrated promising results. The compound's structural features allowed it to effectively bind to the active site of the ligase, providing a basis for further drug development targeting cancer therapies.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function and thereby disrupting the metabolic processes that rely on the enzyme’s activity. This inhibition can lead to the suppression of tumor growth, reduction of intraocular pressure in glaucoma, and antibacterial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally related benzenesulfonamide derivatives:
Key Observations:
Polarity and Solubility : The target compound’s dual sulfonamide groups likely render it more polar and water-soluble compared to analogs with methoxy () or hydrazinyl () substituents.
Electronic Effects : The electron-withdrawing chlorine and sulfonamide groups in the target compound may increase the acidity of the sulfonamide proton compared to methoxy-containing analogs (), which are electron-donating .
Reactivity: The hydrazinyl group in ’s compound offers pathways for derivatization (e.g., forming hydrazones), whereas the target compound’s aminosulfonyl group may favor interactions with biological targets (e.g., enzymes or receptors) .
Notes and Limitations
Data Gaps : Experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
Structural insights are inferred .
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- , examining its effects on cardiovascular systems, antimicrobial properties, and potential roles in cancer therapy.
Cardiovascular Effects
Recent studies have demonstrated the impact of benzenesulfonamide derivatives on cardiovascular functions. A key study evaluated the effects of N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- using an isolated rat heart model. The findings indicated that this compound influences perfusion pressure and coronary resistance .
Research Findings
- The study utilized various benzenesulfonamide derivatives to assess their biological activity on perfusion pressure and coronary resistance.
- Among the tested compounds, 4-(2-amino-ethyl)-benzenesulfonamide exhibited a significant reduction in both perfusion pressure and coronary resistance compared to the control and other derivatives, including N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- .
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| Control | Baseline | Baseline |
| 2,5-Dichloro-N-[4-(aminosulfonyl)phenyl] | Moderate Decrease | Moderate Decrease |
| 4-(2-amino-ethyl)-benzenesulfonamide | Significant Decrease | Significant Decrease |
Antimicrobial Activity
Benzenesulfonamide derivatives are also recognized for their antimicrobial properties. In a comparative study of various synthesized compounds, benzenesulfonamides demonstrated notable antibacterial effects against several pathogens.
Antimicrobial Profile
- Compounds derived from benzenesulfonamide were tested for their antibacterial activity using the disc diffusion method.
- The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to or better than standard antibiotics.
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4a | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4e | C. albicans | 6.63 |
Anti-inflammatory and Anticancer Activity
In addition to cardiovascular and antimicrobial effects, benzenesulfonamides have been investigated for their anti-inflammatory and anticancer activities. A study highlighted that certain derivatives exhibited significant anti-inflammatory effects in animal models, reducing edema effectively.
Case Studies
- Anti-inflammatory Activity : Compounds such as 4a and 4c showed more than 90% inhibition of carrageenan-induced rat paw edema at varying time points .
- Anticancer Potential : Some sulfanilamide derivatives were evaluated for their ability to inhibit cancer cell growth, displaying promising results against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-, and how are reaction progress and purity monitored?
- Methodological Answer : The compound can be synthesized via refluxing equimolar ratios of precursors (e.g., substituted propenones and sulfonamide derivatives) in ethanol with catalytic glacial acetic acid. Reaction progress is monitored using thin-layer chromatography (TLC) with chloroform:methanol (4.8:0.2) as the mobile phase. Purification involves filtration, drying, and recrystallization from ethanol .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and hydrogen/carbon environments.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect trace impurities.
- Melting Point Analysis : To validate crystallinity and compare with literature values.
- Mass Spectrometry (MS) : For molecular weight confirmation .
Q. How can researchers validate spectral data against existing literature or databases?
- Methodological Answer : Cross-reference experimental NMR, IR, or MS data with authoritative databases like the NIST Chemistry WebBook. For example, NIST provides validated spectral libraries for benzenesulfonamide derivatives, enabling reconciliation of discrepancies in peak assignments or unexpected signals .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for halogenated benzenesulfonamides?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions. Compare results with computational models (e.g., density functional theory, DFT) to validate electronic and steric effects. For instance, SC-XRD analysis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide revealed non-covalent interactions critical to crystal packing .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide-based inhibitors?
- Methodological Answer :
Functional Group Modification : Introduce substituents (e.g., halogens, methoxy groups) to assess effects on bioactivity.
In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase).
In Vitro Assays : Evaluate inhibitory potency via enzyme kinetics (e.g., IC₅₀ determination) and cytotoxicity screening (e.g., MTT assays) .
Q. How can researchers address discrepancies in solubility or stability data across studies?
- Methodological Answer :
- Solubility : Perform systematic solubility tests in buffered solutions (pH 1.2–7.4) using UV-Vis spectrophotometry.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products.
- Data Harmonization : Use standardized protocols (e.g., ICH guidelines) to minimize experimental variability .
Q. What advanced characterization methods elucidate the role of fluorinated or sulfonic acid groups in biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
